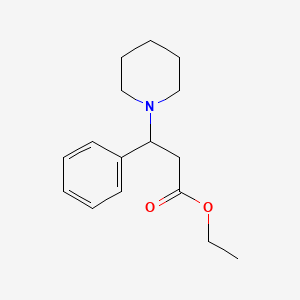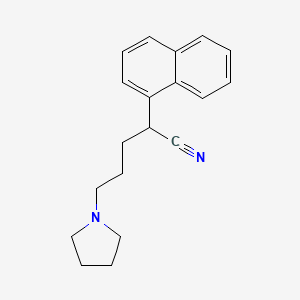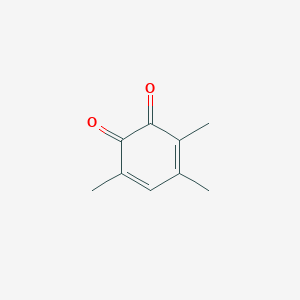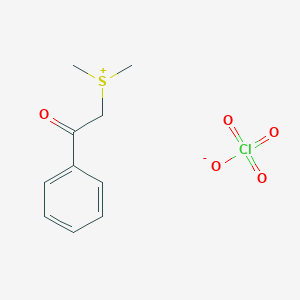
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Vorbereitungsmethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves a multi-step process. One common method is the Mannich reaction, where an amine, formaldehyde, and a phenol derivative react to form the oxazine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product . Industrial production methods may involve solvent-free microwave thermolysis, which is an environmentally friendly and efficient approach .
Analyse Chemischer Reaktionen
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of functional polymers and optoelectronic materials.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro group and has different chemical reactivity and biological activities.
3,4-Dihydro-2H-1,3-benzoxazines: These derivatives have varying substituents that influence their chemical and biological properties.
6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4-dione: This compound is used as an intermediate in the synthesis of insecticides and has distinct applications.
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- lies in its specific structural features and the presence of the nitro group, which imparts unique reactivity and biological activities.
Eigenschaften
CAS-Nummer |
21977-25-3 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
3-methyl-6-nitro-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10N2O3/c1-10-5-8-4-9(11(12)13)3-2-7(8)6-14-10/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
KAKXDVMMEINZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)


![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)



